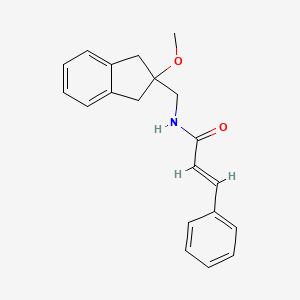

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cinnamamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cinnamamide” is a complex organic compound. It contains an indene moiety, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring . The compound also contains a methoxy group (-OCH3), a cinnamamide group (a benzene ring attached to an amide group), and a methyl group (-CH3) attached to the nitrogen atom of the amide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic (benzene) rings, a cyclopentene ring, and functional groups like methoxy and amide. These structural features could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the amide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings could contribute to its stability and solubility in organic solvents. The amide group might form hydrogen bonds, influencing its solubility in water .Aplicaciones Científicas De Investigación

Neuroprotective Properties

2,3-Dihydroindoles, including the compound , have shown promise as agents with neuroprotective and antioxidant properties . These compounds are typically synthesized by directly reducing the corresponding indoles that contain acceptor groups in the indole ring. The proposed synthetic strategy allows for the creation of new 2,3-dihydroindole derivatives from polyfunctional 2-oxindoles. Notably, chemoselective reduction of the nitrile group in the presence of an amide has been demonstrated. Researchers have explored these derivatives for their potential in neuroprotection, making them relevant in the context of neurological disorders and brain health.

Fungicidal Activity

Interestingly, related compounds have been investigated for their fungicidal activity. For instance, methyl (E)-1-(2-((E)-2-methoxy-1-(methoxyimino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates were designed as potential strobilurin fungicides. These compounds exhibited excellent fungicidal activity against various fungi, including Sclerotinia sclerotiorum, Puccinia polysora, and wheat white powder. The introduction of t-butyl in the side chain facilitated hydrophobic interactions with the active site, contributing to their efficacy. One specific compound (I-1) demonstrated comparable fungicidal effects to kresoxim-methyl in vivo and inhibited spore germination of Pyricularia oryzae in vitro, suggesting its potential as a commercial fungicide for plant disease control .

Other Potential Applications

While the above areas represent key research directions, it’s worth noting that 2,3-dihydroindoles may have additional applications. For example, they could be explored as ligands for other receptors, such as those involved in herbicidal, acaricidal, insecticidal, or antitumor activities. Further studies are needed to uncover their full range of biological effects.

Propiedades

IUPAC Name |

(E)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-23-20(13-17-9-5-6-10-18(17)14-20)15-21-19(22)12-11-16-7-3-2-4-8-16/h2-12H,13-15H2,1H3,(H,21,22)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPILFTWNXHXII-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cinnamamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methylpropyl)-5-(3-methylthiophen-2-yl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2755132.png)

![methyl 6-acetyl-2-[(2,6-difluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2755133.png)

![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2755135.png)

![6,8-dimethoxy-9-(thiophen-2-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one](/img/structure/B2755143.png)

![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide](/img/structure/B2755146.png)

![2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2755147.png)

![4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one](/img/structure/B2755154.png)